molecular formula C9H9N3O2 B1301102 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 175201-51-1

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1301102
M. Wt: 191.19 g/mol
InChI Key: CACYYYIWDACOAQ-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine rings. These compounds have been of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been explored through various methods. One approach involves the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature under ultrasonication, which has been shown to be highly regioselective for producing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids . Another method includes a palladium-catalyzed C-C coupling step, which is crucial for the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents . Additionally, the synthesis of 7-(2-dimethylaminovinyl) derivatives of pyrazolo[1,5-a]pyrimidines has been reported as precursors for new tricyclic series, which are of interest for their binding affinity to the central benzodiazepine receptor .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been elucidated using various spectroscopic methods and X-ray diffraction analysis. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate has been studied, leading to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The structures of the resulting compounds have been confirmed by NMR spectroscopy and X-ray structure determination .

Chemical Reactions Analysis

Pyrazolopyrimidines undergo various chemical reactions that lead to the formation of novel compounds. For example, a non-concerted nucleophilic [4+1] cycloaddition of (dimethylamino)methoxycarbene to arylazonicotinates has been developed to form pyrazolo[3,4-c]pyridine derivatives. These derivatives can further react to yield pyrazolo[4',3':4,5]pyrido[2,3-d]pyrimidine derivatives . Additionally, the reactivity of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in different solvates, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The crystal environments of these compounds, such as the dimethylformamide monosolvate and monohydrate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrate different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking interactions. These interactions can be characterized by topological analyses of the electron-density distribution, which also allows for the estimation of hydrogen-bonding energies .

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactivity and Synthesis of Derivatives : The reactivity of compounds related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored, resulting in the synthesis of various derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showing potential applications in medicinal chemistry (Bruni et al., 1994).

  • Structural Modifications and Analysis : Crystallographic and computational analyses have been conducted on similar compounds, offering insights into their supramolecular structures and interactions, which are crucial for understanding their chemical and biological properties (Borbulevych, 2010).

Chemical Properties and Applications

  • Chemical Reactivity Studies : Studies on compounds structurally related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have provided valuable information on their chemical reactivity, aiding in the development of new synthetic methods and compounds (Chimichi et al., 1996).

  • Formation of Novel Compounds : The study of reactions involving compounds similar to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has led to the creation of novel chemical entities, enhancing the diversity of compounds available for further research and potential applications (Danagulyan et al., 2015).

Potential Biological Applications

  • Anticancer Activities : Some derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have shown promising anticancer activities, highlighting the potential of these compounds in therapeutic applications (Abdellatif et al., 2014).

  • Anti-inflammatory and Antimicrobial Properties : Some pyrazolopyrimidines derivatives exhibit significant anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various inflammatory and microbial infections (Rahmouni et al., 2016).

Safety And Hazards

The safety data sheet for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests potential future research directions in these fields.

properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACYYYIWDACOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371259
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

175201-51-1
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kato, M Oka, T Murase, M Yoshida, M Sakairi… - Bioorganic & medicinal …, 2011 - Elsevier
In the course of our program for discovery of novel DPP-IV inhibitors, a series of pyrazolo[1,5-a]pyrimidines were found to be novel DPP-IV inhibitors. We identified N-[2-({2-[(2S)-2-…
Number of citations: 92 www.sciencedirect.com

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